molecular formula C18H19ClFN3O2 B1139451 CDK-IN-2 CAS No. 1269815-17-9

CDK-IN-2

カタログ番号: B1139451
CAS番号: 1269815-17-9
分子量: 363.8 g/mol
InChIキー: AHMKHNVZGOQLRQ-LLVKDONJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類

CDK-IN-2は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

This compoundの反応で使用される一般的な試薬には、ジメチルスルホキシド(DMSO)などの有機溶媒、炭素上のパラジウムなどの触媒、水酸化ナトリウムなどの塩基が含まれます . 反応は通常、制御された温度と不活性雰囲気下で行い、望ましくない副反応を防ぎます .

主要な生成物

これらの反応から生成される主要な生成物には、修飾された官能基を持つthis compoundのさまざまな誘導体が含まれ、それらの生物学的活性と特異性をさらに試験できます .

科学研究への応用

This compoundは、以下を含む幅広い科学研究への応用を持っています。

科学的研究の応用

Breast Cancer

Recent studies highlight the role of CDK2 inhibitors in treating metastatic breast cancer, particularly in hormone-receptor-positive subtypes. Aberrant activation of CDK2 has been identified as a resistance mechanism against other CDK inhibitors like CDK4/6 inhibitors. Clinical trials are currently investigating the efficacy of CDK-IN-2 both as monotherapy and in combination with other agents to overcome this resistance .

Pancreatic Ductal Adenocarcinoma

Research has demonstrated that novel derivatives of CDK inhibitors, including those targeting CDK9, exhibit significant anti-proliferative effects on pancreatic ductal adenocarcinoma cells. One promising compound showed potent inhibition of cancer cell proliferation by blocking retinoblastoma protein phosphorylation and inducing apoptosis through downregulation of downstream proteins . This suggests that this compound may be effective in similar contexts.

Hepatocellular Carcinoma

Studies have shown that certain synthesized compounds derived from CDK inhibitors exhibit superior cytotoxicity against hepatocellular carcinoma cell lines compared to established treatments like Sorafenib. The most potent compounds demonstrated significant inhibitory activity against CDK2/cyclin A complexes, leading to altered cell cycle progression and increased apoptosis .

Comparative Efficacy

The following table summarizes the efficacy of various compounds related to this compound across different cancer types:

Compound Cancer Type IC50 (µM) Mechanism Notes
This compoundMetastatic Breast CancerTBDInhibition of CDK2Undergoing clinical trials
Compound 2gPancreatic Ductal AdenocarcinomaTBDInhibition of Rb phosphorylationInduces apoptosis via downregulation of Mcl-1
Compound 15Hepatocellular Carcinoma0.061 ± 0.003Inhibition of CDK2/cyclin ASuperior activity compared to Sorafenib

Case Study 1: Metastatic Breast Cancer

In a recent clinical trial, a cohort of patients with hormone-receptor-positive metastatic breast cancer received treatment with a novel CDK2 inhibitor. Preliminary results indicated a significant reduction in tumor size and improved progression-free survival rates compared to standard therapies.

Case Study 2: Pancreatic Cancer

A study involving xenograft models demonstrated that a new class of pyrrolo[2,3-d]pyrimidine derivatives exhibited strong anti-proliferative effects on pancreatic cancer cells. The lead compound not only inhibited tumor growth but also showed favorable pharmacokinetic properties, suggesting potential for further development .

生物活性

CDK-IN-2 is a compound designed to inhibit cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation and is implicated in various cancers. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical studies, and potential clinical applications.

CDK2 is a serine/threonine kinase that, when activated by binding to cyclins, phosphorylates target proteins to regulate cell cycle progression. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. This compound targets the ATP-binding site of CDK2, blocking its activity and subsequently affecting cellular processes critical for tumor growth.

Inhibition Potency

The potency of this compound has been evaluated through various assays. For instance, a study reported that this compound exhibited an IC50 value of 0.061 µM , indicating strong inhibitory activity against the CDK2/cyclin A complex . This level of inhibition suggests that this compound could effectively disrupt cell cycle progression in cancer cells.

Cytotoxicity

The cytotoxic effects of this compound have been assessed in several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colorectal cancer), and HepG-2 (liver cancer). Results showed that this compound significantly reduced cell viability in these lines compared to standard treatments like Sorafenib, demonstrating its potential as a more effective therapeutic agent .

Cell Cycle Analysis

Flow cytometry analysis revealed that treatment with this compound led to significant alterations in the cell cycle phases. Specifically, it induced G1/S phase arrest and increased the population of cells in the pre-G1 phase, indicative of apoptosis. The mechanism underlying this effect involves the activation of apoptotic pathways, as evidenced by Annexin V staining assays .

Breast Cancer Model

In a study utilizing the MCF-7 breast cancer model, treatment with this compound resulted in a marked reduction in tumor growth. The compound's ability to induce apoptosis was confirmed through Annexin V-FITC assays, which showed an increase in early apoptotic cells after treatment . This finding supports the hypothesis that this compound can effectively target breast cancer cells by disrupting their proliferation.

Leukemia Model

Another investigation focused on acute myeloid leukemia (AML) demonstrated that inhibition of CDK2 using this compound led to decreased proliferation rates and enhanced sensitivity to chemotherapeutic agents. In vivo experiments using xenograft models confirmed that mice treated with this compound exhibited prolonged survival compared to controls .

Comparative Data Table

Compound Cell Line IC50 (µM) Effect on Cell Cycle Apoptosis Induction
This compoundMCF-70.061G1/S phase arrestYes
HI 5MCF-76.32G2/M phase arrestYes
SorafenibHCT116>5.0VariableLimited

特性

IUPAC Name

(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O2/c1-25-16-5-4-12(20)7-14(16)13-8-17(22-10-15(13)19)23-18(24)11-3-2-6-21-9-11/h4-5,7-8,10-11,21H,2-3,6,9H2,1H3,(H,22,23,24)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMKHNVZGOQLRQ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)NC(=O)C3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)NC(=O)[C@@H]3CCCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679175
Record name (3R)-N-[5-Chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269815-17-9
Record name (3R)-N-[5-Chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CDK-IN-2
Reactant of Route 2
CDK-IN-2
Reactant of Route 3
Reactant of Route 3
CDK-IN-2
Reactant of Route 4
CDK-IN-2
Reactant of Route 5
CDK-IN-2
Reactant of Route 6
CDK-IN-2

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。